molecular formula C20H21ClN6O B5168103 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5168103
M. Wt: 396.9 g/mol
InChI Key: GHHVUUZAPBSTHP-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at positions 3 and 6 with distinct pharmacophores:

  • Position 3: A 4-(4-chlorobenzoyl)piperazinyl group, contributing electron-withdrawing and lipophilic properties.

Pyridazine derivatives are well-documented in medicinal chemistry for their diverse bioactivities, including antiplatelet, antibacterial, and antiviral effects . The piperazine and pyrazole substituents in this compound suggest synergistic interactions with biological targets, such as enzymes or receptors requiring aromatic stacking or hydrogen bonding.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-3-5-17(21)6-4-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHVUUZAPBSTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of 4-(4-chlorobenzoyl)piperazine with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

The table below contrasts the target compound with structurally related pyridazine derivatives reported in the literature:

Compound Name (Structure) Core Substituents (Position) Molecular Weight (g/mol) Reported Activities Reference
Target Compound Pyridazine 3: 4-(4-chlorobenzoyl)piperazin-1-yl; 6: 3,5-dimethylpyrazol-1-yl ~396.9 Hypothesized: Antiplatelet, antiviral (inferred)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3: Cl; 6: 4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl Not reported Antiplatelet, antibacterial
3-[5-(4-Chlorostyryl)-1H-pyrazol-1-yl]-6-(2,4-dichlorobenzyl)pyridazine Pyridazine 3: 5-(4-chlorostyryl)pyrazol-1-yl; 6: 2,4-dichlorobenzyl 441.74 Not specified (structural focus)
Key Observations:

Substituent Effects on Bioactivity: The target compound’s 4-chlorobenzoyl-piperazine group may enhance lipophilicity and target binding compared to the chlorophenoxypropyl-piperazine in the compound, which is associated with antiplatelet activity . The 3,5-dimethylpyrazole in the target compound likely improves metabolic stability over the styryl-pyrazole in ’s analog, which may be prone to oxidation .

Role of the Pyridazine Core :
Pyridazine’s electron-deficient aromatic system facilitates interactions with biological targets, such as bacterial enzymes or viral proteases. Substitutions at positions 3 and 6 modulate steric and electronic properties, influencing potency .

Piperazine Derivatives :
Piperazine moieties are common in bioactive molecules due to their conformational flexibility and hydrogen-bonding capacity. The 4-chlorobenzoyl group in the target compound may optimize π-π stacking with hydrophobic enzyme pockets compared to simpler chlorophenyl groups .

Hypothesized Pharmacological Advantages

  • Metabolic Stability : The 3,5-dimethylpyrazole substituent reduces susceptibility to cytochrome P450-mediated metabolism compared to styryl or unsubstituted pyrazole groups .

Biological Activity

The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative notable for its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN5O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_5\text{O}

This structure incorporates a piperazine ring, a chlorobenzoyl moiety, and a pyrazole substituent, which are critical for its biological interactions.

Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to This compound exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound was found to demonstrate higher analgesic activity than aspirin at a dosage of 100 mg/kg in mouse models. The study highlighted that this compound effectively reduced inflammation in both acute and chronic phases of carrageenan-induced edema .

The mechanism by which this compound exerts its effects may involve the modulation of neurotransmitter systems and inflammatory pathways. The piperazine component is known to interact with various receptors in the central nervous system (CNS), potentially influencing pain perception and inflammatory responses . Additionally, the presence of the pyrazole group may enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Analgesic Activity : In a comparative study, the analgesic effects of This compound were evaluated against standard analgesics. Results indicated that at equivalent doses, this compound provided superior pain relief compared to traditional NSAIDs like aspirin .
  • Anti-inflammatory Evaluation : A comprehensive evaluation using carrageenan-induced paw edema models demonstrated that the compound significantly reduced paw swelling compared to controls. The results suggested a dose-dependent relationship between the administered amount and the extent of inflammation reduction .

Data Table

Activity Compound Dosage (mg/kg) Effectiveness
Analgesic3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl...)100Higher than aspirin
Anti-inflammatory3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl...)VariousSignificant reduction in edema

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